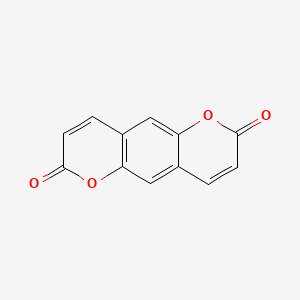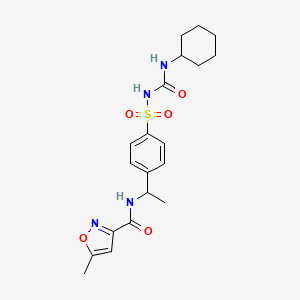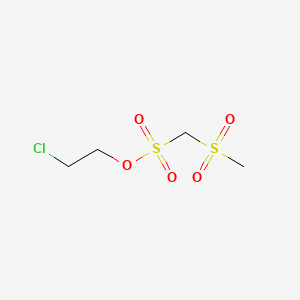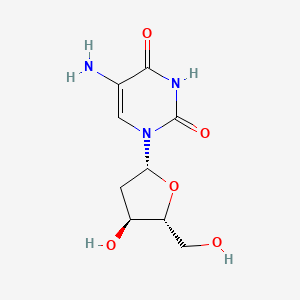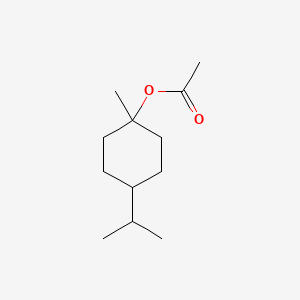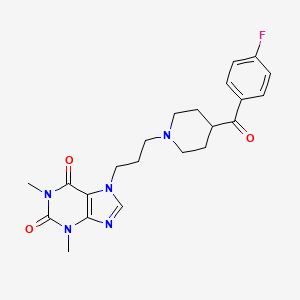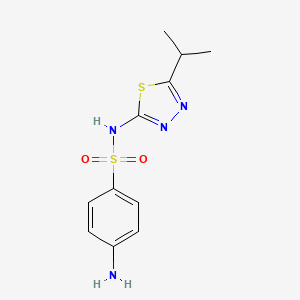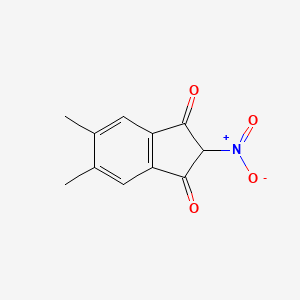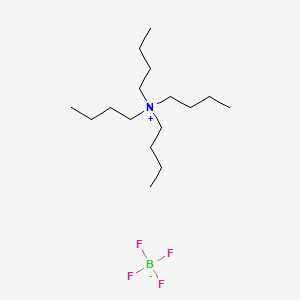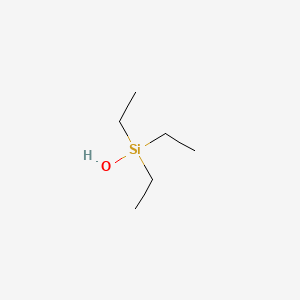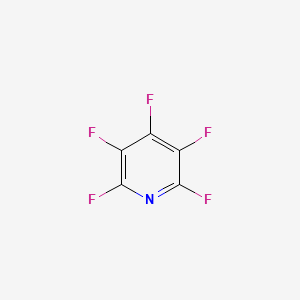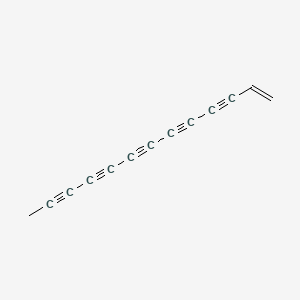
1-Tridecene-3,5,7,9,11-pentayne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trideca-1-en-3, 5, 7, 9, 11-pentayne belongs to the class of organic compounds known as enynes. These are hydrocarbons containing an alkene and an alkyne group. Thus, trideca-1-en-3, 5, 7, 9, 11-pentayne is considered to be a hydrocarbon lipid molecule. Trideca-1-en-3, 5, 7, 9, 11-pentayne is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, trideca-1-en-3, 5, 7, 9, 11-pentayne is primarily located in the membrane (predicted from logP). Outside of the human body, trideca-1-en-3, 5, 7, 9, 11-pentayne can be found in a number of food items such as herbs and spices, tea, burdock, and fats and oils. This makes trideca-1-en-3, 5, 7, 9, 11-pentayne a potential biomarker for the consumption of these food products.
Tridec-1-ene-3,5,7,9,11-pentayne is an enyne.
Wissenschaftliche Forschungsanwendungen
Polyacetylenes in Plants
1-Tridecene-3,5,7,9,11-pentayne, a polyacetylene, has been identified in immature seeds of safflower (Carthamus tinctorius L.) along with other polyacetylenes. These compounds have been studied for changes in their content during the maturation of plants, providing insights into plant biochemistry and potential applications in agriculture and phytomedicine (Ichihara & Noda, 1975).
Homologation Method in Organic Chemistry
In the field of organic chemistry, homologation methods are used to prepare multi-substituted pentacenes, including derivatives of 1-Tridecene-3,5,7,9,11-pentayne. This methodology is essential for synthesizing various organic compounds, particularly in the development of new materials and compounds for electronic and industrial applications (Takahashi et al., 2006).
Insecticidal Properties
Research on polyacetylene derivatives from Rudbeckia hirta, including 1-tridecene-3,5,7,9,11-pentayne, has revealed their insecticidal properties. These compounds have been examined for their effectiveness against mosquito larvae under various light conditions, offering potential applications in pest control and environmental management (Guillet et al., 1997).
Electronic and Optical Properties
In the field of electronics, studies on pentacene and its derivatives, including 1-Tridecene-3,5,7,9,11-pentayne, focus on their electronic and optical properties. This research is crucial for developing new organic electronic materials, particularly for applications in organic thin film transistors and other electronic devices (Jones & Lin, 2017).
Eigenschaften
CAS-Nummer |
2060-59-5 |
|---|---|
Produktname |
1-Tridecene-3,5,7,9,11-pentayne |
Molekularformel |
C13H6 |
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
tridec-1-en-3,5,7,9,11-pentayne |
InChI |
InChI=1S/C13H6/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3H,1H2,2H3 |
InChI-Schlüssel |
KKBHBCOJHHCOCL-UHFFFAOYSA-N |
SMILES |
CC#CC#CC#CC#CC#CC=C |
Kanonische SMILES |
CC#CC#CC#CC#CC#CC=C |
Andere CAS-Nummern |
2060-59-5 81900-91-6 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



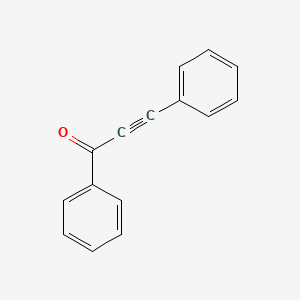
![1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizine](/img/structure/B1199340.png)
